molecular formula C25H21N3O5S B14168583 Methyl 2-[6-acetamido-2-(2-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 6278-57-5

Methyl 2-[6-acetamido-2-(2-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate

Cat. No.: B14168583
CAS No.: 6278-57-5
M. Wt: 475.5 g/mol
InChI Key: FYWJNBUSPVGFSC-UHFFFAOYSA-N
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Description

Methyl 2-[6-acetamido-2-(2-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[6-acetamido-2-(2-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-aminobenzothiazole with acetic anhydride to form 6-acetamido-2-aminobenzothiazole. This intermediate is then reacted with 2-phenoxybenzoyl chloride under basic conditions to yield the desired product .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[6-acetamido-2-(2-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 2-[6-acetamido-2-(2-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-[6-acetamido-2-(2-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in microorganisms, leading to cell death. In anticancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Properties

CAS No.

6278-57-5

Molecular Formula

C25H21N3O5S

Molecular Weight

475.5 g/mol

IUPAC Name

methyl 2-[6-acetamido-2-(2-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate

InChI

InChI=1S/C25H21N3O5S/c1-16(29)26-17-12-13-20-22(14-17)34-25(28(20)15-23(30)32-2)27-24(31)19-10-6-7-11-21(19)33-18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,26,29)

InChI Key

FYWJNBUSPVGFSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3OC4=CC=CC=C4)S2)CC(=O)OC

Origin of Product

United States

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